molecular formula C23H27N3O6S B11249999 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(morpholin-4-ylsulfonyl)phenyl]methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(morpholin-4-ylsulfonyl)phenyl]methanone

Cat. No.: B11249999
M. Wt: 473.5 g/mol
InChI Key: IUDYUEJTIJRFLM-UHFFFAOYSA-N
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Description

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(morpholin-4-ylsulfonyl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a piperazine ring, and a morpholine sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(morpholin-4-ylsulfonyl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the addition of the morpholine sulfonyl group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of catalysts and solvents is optimized to enhance the reaction rate and yield. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, sulfides, and various substituted piperazine derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of neurology and oncology.

Medicine

In medicine, the compound’s derivatives are investigated for their therapeutic potential. Studies focus on their efficacy in treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(morpholin-4-ylsulfonyl)phenyl]methanone involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The morpholine sulfonyl group contributes to the compound’s solubility and stability, facilitating its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(morpholin-4-ylsulfonyl)phenyl]methanone lies in its multi-functional structure, which allows for diverse chemical reactions and applications. Its combination of benzodioxole, piperazine, and morpholine sulfonyl groups provides a versatile platform for research and industrial use.

Properties

Molecular Formula

C23H27N3O6S

Molecular Weight

473.5 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-morpholin-4-ylsulfonylphenyl)methanone

InChI

InChI=1S/C23H27N3O6S/c27-23(19-2-1-3-20(15-19)33(28,29)26-10-12-30-13-11-26)25-8-6-24(7-9-25)16-18-4-5-21-22(14-18)32-17-31-21/h1-5,14-15H,6-13,16-17H2

InChI Key

IUDYUEJTIJRFLM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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